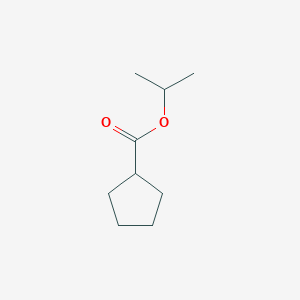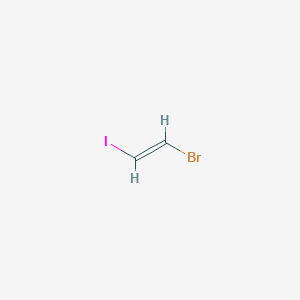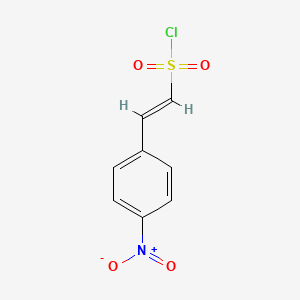![molecular formula C16H19NO B6598207 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline CAS No. 887579-91-1](/img/structure/B6598207.png)
3-[3-methyl-4-(propan-2-yl)phenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline, also known as 3-MPA, is a chemical compound that has been studied for its potential applications in scientific research. It is a phenoxy-aniline derivative and is composed of a phenyl ring, a methyl group, and a propan-2-yl group. 3-MPA has been used in a range of research fields, including in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a reagent in the preparation of pharmaceuticals.
Aplicaciones Científicas De Investigación
3-[3-methyl-4-(propan-2-yl)phenoxy]aniline has been used in a range of scientific research fields. It has been used as a reagent in the synthesis of various organic compounds, such as amides and esters. It has also been used as a catalyst in organic reactions, such as the condensation of aldehydes and ketones. Additionally, this compound has been used as a reagent in the preparation of pharmaceuticals, such as antifungal agents and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline is not fully understood. However, it is believed to act as a proton donor, which allows it to participate in a range of chemical reactions. Additionally, this compound has been shown to act as a Lewis acid, which allows it to act as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have a weak inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have a weak inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline in lab experiments is its low cost and availability. Additionally, this compound is relatively stable and has a low toxicity. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline could focus on its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to determine its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to determine its solubility in different solvents and its ability to act as a catalyst in various reactions. Finally, further research could be conducted to determine its potential uses in medical and industrial applications.
Métodos De Síntesis
3-[3-methyl-4-(propan-2-yl)phenoxy]aniline can be synthesized through several methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alkoxide to form an ether. Other methods include the reaction of an alkyl halide and a phenol, the reaction of an alkyl halide and a sulfonamide, and the reaction of an alkyl halide and an aniline.
Propiedades
IUPAC Name |
3-(3-methyl-4-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)16-8-7-15(9-12(16)3)18-14-6-4-5-13(17)10-14/h4-11H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQHGIFVBPBZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698832 |
Source


|
| Record name | 3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887579-91-1 |
Source


|
| Record name | 3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(4-chloro-2,6-dimethylphenyl)-12-hydroxy-1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradec-11-en-10-one](/img/structure/B6598133.png)

![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)


![1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B6598177.png)
![3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6598187.png)
![6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B6598195.png)





